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Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B15204036
M. Wt: 248.23 g/mol
InChI Key: QRQMHYISDDHZBY-UHFFFAOYSA-N
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Description

Contextualization within Succinimide-Containing Compound Classes

The core of Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate is the pyrrolidine-2,5-dione structure, also known as a succinimide (B58015). nih.gov The succinimide ring is a five-membered heterocyclic motif that is prevalent in a variety of biologically active molecules. nih.gov This structural feature is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions. nih.gov The versatility of the succinimide scaffold allows for chemical modifications that can fine-tune the pharmacological properties of the resulting compounds. nih.gov

Compounds containing the succinimide moiety have been explored for a wide range of therapeutic applications, demonstrating the broad potential of this chemical class. The pyrrolidine-2,5-dione structure serves as a valuable scaffold in the design of new drugs for a variety of human diseases. nih.gov

Table 1: Properties of Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate

Property Value
Chemical Formula C12H12N2O4
Molecular Weight 248.24 g/mol
IUPAC Name Benzyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
Synonyms (S)-Benzyl 2,5-Dioxopyrrolidin-3-Ylcarbamate; Carbamic Acid, [(3S)-2,5-Dioxo-3-Pyrrolidinyl]-, Phenylmethyl Ester

Note: Data for the (S)-enantiomer is presented.

Significance in the Field of Targeted Protein Degradation Research

The primary significance of this compound lies in its application in the field of targeted protein degradation (TPD). TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. sigmaaldrich.com This is often achieved through the use of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov this compound serves as a precursor to or a component of the E3 ligase-recruiting ligand, specifically for the Cereblon (CRBN) E3 ligase. nih.gov By incorporating a derivative of this compound into a PROTAC, researchers can hijack the CRBN E3 ligase to induce the ubiquitination and subsequent degradation of a specific protein of interest. nih.gov

Historical Development and Relationship to Immuno-modulatory Drug (IMiD) Analogues

The story of this compound is intrinsically linked to the history of immunomodulatory drugs (IMiDs), most notably thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide. semanticscholar.org These drugs were found to exert their therapeutic effects by binding to Cereblon. explorationpub.com This discovery was a pivotal moment in understanding the mechanism of action of IMiDs and paved the way for the rational design of targeted protein degraders.

This compound was developed as a simplified analogue of the glutarimide-containing IMiDs. While thalidomide and its derivatives feature a glutarimide (B196013) ring, researchers found that the succinimide ring present in this compound could also effectively engage with the Cereblon E3 ligase. This made it a valuable and more synthetically accessible tool for the construction of PROTACs and other chemical probes for studying the ubiquitin-proteasome system. The development of such analogues has been crucial in expanding the toolbox for medicinal chemists working on targeted protein degradation.

Table 2: Key Compounds in the Development of Cereblon-based Targeted Protein Degradation

Compound Key Structural Feature Primary Significance
Thalidomide Glutarimide ring Original IMiD; discovered to bind Cereblon, leading to the field of targeted protein degradation.
Lenalidomide Glutarimide ring More potent IMiD analogue of thalidomide with a better side-effect profile in some contexts. scielo.brnih.gov
Pomalidomide Glutarimide ring Another potent IMiD analogue of thalidomide.

| This compound | Succinimide ring | A key building block for Cereblon-recruiting ligands in PROTACs, offering a synthetically accessible alternative to glutarimide-based structures. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O4 B15204036 Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHYISDDHZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzyl 2,5 Dioxopyrrolidin 3 Yl Carbamate

Established Synthetic Pathways for Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate

The established synthesis of Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate hinges on two primary transformations: the formation of the carbamate (B1207046) and the construction of the pyrrolidinone ring. These steps can be performed in a sequential manner, starting with the synthesis of a suitable 3-aminopyrrolidine-2,5-dione (B1193966) precursor followed by the protection of the amino group.

Carbamate Formation Procedures

The introduction of the benzyl carbamate group onto the 3-amino position of the pyrrolidine-2,5-dione core is a crucial step. This is typically achieved through standard N-protection methodologies common in peptide synthesis and medicinal chemistry. The most prevalent method involves the reaction of a 3-aminopyrrolidine-2,5-dione salt with a benzyl chloroformate reagent in the presence of a base. wikipedia.orgwikipedia.org

Alternatively, other benzylating agents can be employed. The reaction conditions are generally mild to avoid the opening of the succinimide (B58015) ring. The choice of base and solvent is critical to ensure high yields and purity of the final product.

ReagentBaseSolventDescription
Benzyl ChloroformateTriethylamine, Sodium BicarbonateDichloromethane, TetrahydrofuranA common and efficient method for introducing the Cbz protecting group.
Dibenzyl dicarbonateN/AAcetonitrileA less common but effective alternative to benzyl chloroformate.

Pyrrolidinone Ring Construction Strategies

The synthesis of the core 3-aminopyrrolidine-2,5-dione structure can be approached through several synthetic routes. A common strategy involves the use of α-amino acids, such as aspartic acid, as a chiral starting material. For instance, N-formyl-L-aspartic anhydride (B1165640) can be prepared from L-aspartic acid and subsequently undergo a series of reactions including acylation, esterification, reduction, and ring-closing to yield a protected 3-aminopyrrolidine. researchgate.net

Another widely used approach is the aza-Michael addition of amines to maleimides. This reaction allows for the direct introduction of an amino group at the 3-position of the succinimide ring. researchgate.net The choice of the starting maleimide (B117702) and the amine dictates the substitution pattern of the final product.

Role of Precursors and Reagents in Synthesis

The successful synthesis of this compound relies on the careful selection and use of specific precursors and reagents.

Precursor/ReagentRole in Synthesis
L-Aspartic AcidA chiral starting material for the stereoselective synthesis of the (S)-enantiomer of 3-aminopyrrolidine-2,5-dione. researchgate.net
Maleimide and N-substituted MaleimidesElectrophilic substrates in aza-Michael addition reactions for the construction of the 3-aminopyrrolidine-2,5-dione ring. researchgate.net
Primary and Secondary AminesNucleophiles in the aza-Michael addition to maleimides, introducing the amino functionality at the 3-position. researchgate.net
Benzyl ChloroformateThe primary reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group to form the benzyl carbamate. wikipedia.org
Base (e.g., Triethylamine)Used to neutralize the acid generated during the carbamate formation reaction.
Dehydrating Agents (e.g., Acetic Anhydride)Employed in the cyclization of aspartic acid derivatives to form the succinimide ring.

Advanced Synthetic Approaches for Related Succinimide Derivatives

Beyond the established pathways, advanced synthetic methodologies are being developed to access a wider range of structurally diverse and stereochemically defined succinimide derivatives.

Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of succinimide derivatives is of significant interest. One approach involves the use of chiral catalysts in Michael addition reactions to maleimides, which can afford enantiomerically enriched products. nih.gov Asymmetric synthesis starting from chiral precursors, such as amino acids, remains a robust strategy to control the stereochemistry at the 3-position of the succinimide ring. researchgate.net

Modular Synthesis Strategies for Structural Diversification

Modular synthesis approaches offer an efficient way to generate libraries of related compounds for structure-activity relationship (SAR) studies. In the context of succinimide derivatives, this can be achieved by employing a variety of substituted maleimides and a diverse set of amines in the aza-Michael addition step. researchgate.net Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, provide a powerful tool for rapidly accessing complex succinimide-containing scaffolds. tandfonline.com These strategies allow for the systematic variation of substituents on both the nitrogen atom and the 3-position of the succinimide ring, facilitating the exploration of chemical space and the optimization of desired properties.

Chemical Modifications and Derivatization Approaches

The chemical architecture of this compound, featuring a reactive carbamate moiety and a modifiable dioxopyrrolidinyl ring, presents a versatile scaffold for a variety of chemical transformations. These modifications are pivotal for the exploration of its chemical space and the development of derivatives with tailored properties. The strategic manipulation of its functional groups allows for the synthesis of a diverse library of compounds.

Strategies for Modifying the Carbamate Moiety

The benzyl carbamate (Cbz) group in this compound serves as a crucial protecting group for the amino functionality at the 3-position of the pyrrolidine-2,5-dione ring. The selective cleavage of this group is a key step in liberating the primary amine, which can then be subjected to further derivatization.

One of the most prevalent methods for the deprotection of the Cbz group is catalytic hydrogenolysis . This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas itself or a transfer hydrogenation reagent such as formic acid or ammonium (B1175870) formate. researchgate.net This mild and efficient method selectively cleaves the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide as byproducts. The use of formic acid as a hydrogen donor is particularly advantageous as it also serves as a good solvent for many peptide-like molecules. researchgate.net

Alternative, non-hydrogenolytic methods for Cbz deprotection have also been developed to avoid the use of heavy metal catalysts and to accommodate substrates with functional groups sensitive to reduction. For instance, treatment with strong acids like trifluoroacetic acid (TFA) can effect the removal of the Cbz group, although this method is generally less mild.

The liberated 3-amino-pyrrolidine-2,5-dione is a valuable intermediate for a range of derivatization reactions. For example, it can undergo acylation with various carboxylic acids or their activated derivatives to form new amide linkages. Additionally, it can be subjected to alkylation or arylation reactions to introduce diverse substituents on the nitrogen atom.

Reaction TypeReagents and ConditionsProductNotes
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., MeOH, EtOH)3-Aminopyrrolidine-2,5-dioneA standard and clean method for Cbz deprotection.
Catalytic Transfer HydrogenolysisFormic acid, 10% Pd/C3-Aminopyrrolidine-2,5-dioneOffers advantages in solubility and ease of handling. researchgate.net
AcidolysisTrifluoroacetic acid (TFA)3-Aminopyrrolidine-2,5-dioneHarsher conditions compared to hydrogenolysis.

Structural Variations on the Dioxopyrrolidinyl Ring

The dioxopyrrolidinyl (succinimide) ring of this compound offers another site for chemical modification, primarily at the imide nitrogen atom. The acidic nature of the N-H proton allows for its substitution with a variety of alkyl and aryl groups, leading to a wide array of N-substituted derivatives.

N-Alkylation of the succinimide ring can be achieved through several synthetic strategies. The Mitsunobu reaction provides a mild and versatile method for the N-alkylation of imides using a broad range of primary and secondary alcohols. mdpi.commissouri.edu This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

Another common approach for N-alkylation involves the reaction of the succinimide with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the efficiency of the reaction.

N-Arylation of the succinimide ring can be accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been successfully applied to the N-arylation of imides. nih.govnih.gov This reaction typically involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the imide with an aryl halide or triflate.

Furthermore, the succinimide ring itself can undergo transformations. For instance, under certain conditions, the ring can be opened by nucleophiles. For example, reaction with hydroxylamine (B1172632) can lead to the formation of N-hydroxybutaneamide derivatives. nih.govresearchgate.net The stability of the succinimide ring can be influenced by substituents and the pH of the environment, with hydrolysis being more likely at higher pH. nih.govresearchgate.net

Reaction TypeReagents and ConditionsProduct TypeNotes
N-Alkylation (Mitsunobu)Alcohol, PPh₃, DEAD or DIADN-Alkyl-3-(Cbz-amino)pyrrolidine-2,5-dioneMild conditions and broad alcohol scope. mdpi.commissouri.edumdpi.com
N-Alkylation (with alkyl halides)Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN)N-Alkyl-3-(Cbz-amino)pyrrolidine-2,5-dioneA classical and widely used method.
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate, Pd catalyst, Phosphine ligand, BaseN-Aryl-3-(Cbz-amino)pyrrolidine-2,5-dioneEnables the synthesis of N-aryl derivatives. nih.govnih.gov
Ring OpeningHydroxylamineN-Hydroxybutaneamide derivativeDemonstrates the reactivity of the imide carbonyls. nih.govresearchgate.net

Molecular Structure and Conformational Analysis of Benzyl 2,5 Dioxopyrrolidin 3 Yl Carbamate

Crystallographic Investigations of Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate and Related Structures

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. Studies on compounds structurally related to Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate have revealed detailed information about their molecular geometry, conformational preferences, and the non-covalent interactions that govern their packing in the solid state.

Crystallographic analyses of related structures, such as (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate and Benzyl 2,5-dioxopyrrolidin-1-yl carbonate, show that the asymmetric unit of the crystal can contain more than one independent molecule. nih.govresearchgate.net These molecules may exhibit similar geometric parameters but can adopt different conformations, particularly concerning the orientation of the benzyl group's phenyl ring. researchgate.net

The crystal packing of this compound and its analogues is directed by a variety of intermolecular interactions. These non-covalent forces are crucial in the formation of stable, ordered crystalline lattices. Key interactions observed in related crystal structures include classical hydrogen bonds, weaker C-H···O contacts, carbonyl-carbonyl interactions, and π-π stacking. nih.govresearchgate.net

In the crystal structure of (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate, a complex network of hydrogen bonds (O-H···O and N-H···O) and short carbonyl-carbonyl interactions are the primary stabilizing forces. nih.govresearchgate.net Additionally, C-H···O and C-H···π(arene) interactions play a significant role in linking different structural motifs. nih.govresearchgate.net Similarly, the packing of Benzyl 2,5-dioxopyrrolidin-1-yl carbonate is stabilized by weak C–H⋯O hydrogen bonds. researchgate.net

Table 1: Key Intermolecular Interactions in Structures Related to this compound
Interaction TypeDescriptionObserved InReference
N-H···O Hydrogen BondingClassical hydrogen bond between the carbamate (B1207046) or amide N-H donor and a carbonyl oxygen acceptor.(3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate nih.gov
C-H···O Hydrogen BondingWeak hydrogen bonds involving C-H groups as donors and carbonyl oxygens as acceptors.Benzyl 2,5-dioxopyrrolidin-1-yl carbonate, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide researchgate.netsemanticscholar.org
Carbonyl-Carbonyl InteractionsShort contacts between the electrophilic carbon of one carbonyl group and the nucleophilic oxygen of another.(3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate nih.gov
C-H···π StackingInteraction between a C-H bond and the electron cloud of the benzyl group's aromatic ring.(3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate nih.gov

The interplay of the intermolecular interactions described above leads to the formation of well-defined, higher-order supramolecular architectures. In the crystal of (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate, hydrogen bonds and carbonyl-carbonyl interactions assemble the molecules into one-dimensional ribbon-like motifs. nih.govresearchgate.net These ribbons are then interconnected by intermolecular C-H···O short contacts, generating complex two-dimensional sheets. nih.govresearchgate.net Finally, adjacent sheets are linked through C-H···π(arene) interactions, resulting in a complex three-dimensional framework. nih.govresearchgate.net This hierarchical assembly demonstrates how specific and directional non-covalent interactions dictate the macroscopic structure of the crystal.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds and for studying their properties in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two primary techniques used for the structural elucidation of this compound.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, ¹H NMR spectroscopy is used to identify the protons in the benzyl and pyrrolidine-2,5-dione moieties, while ¹³C NMR identifies the unique carbon atoms.

Based on data from structurally similar compounds like benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the expected chemical shifts can be predicted. mdpi.com The benzyl group typically shows characteristic signals for the five aromatic protons and the two benzylic methylene (B1212753) protons. mdpi.com The protons of the pyrrolidine-2,5-dione ring will have distinct chemical shifts depending on their connectivity. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed for unambiguous assignment of all proton and carbon signals. ugm.ac.id

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Reference for Prediction
BenzylAromatic C-H~7.3-7.4~128-129 mdpi.com
Aromatic C (quaternary)-~136 mdpi.com
-CH₂-~5.1-5.2~67 mdpi.com
CarbamateN-HVariable-
C=O-~155 mdpi.com
Pyrrolidine-2,5-dioneC=O-~175-178
CHVariableVariable
CH₂VariableVariable

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the expected molecular mass based on its chemical formula. americanelements.com

High-Resolution Mass Spectrometry (HRMS) is often employed to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition and distinguish the compound from others with the same nominal mass. semanticscholar.org This technique is essential for verifying the identity and purity of the target molecule. semanticscholar.org

Table 3: Mass Spectrometry Data for this compound
PropertyValueReference
Chemical FormulaC₁₂H₁₂N₂O₄ americanelements.com
Molecular Weight248.24 g/mol americanelements.com
Monoisotopic Mass248.07971 DaCalculated

Biological Target Interactions and Mechanism of Action Studies of Benzyl 2,5 Dioxopyrrolidin 3 Yl Carbamate

Interactions with Cereblon (CRBN) E3 Ubiquitin Ligase

Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate was synthesized and studied as part of a broader effort to design novel and minimalistic CRBN effectors. acs.org The research was guided by the understanding of how thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), interact with CRBN to induce the degradation of specific proteins. acs.org

While specific quantitative binding affinity data such as Kd or IC50 values for the interaction between Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate and CRBN are not detailed in the primary literature, its inclusion in a study focused on developing CRBN effectors implies a presumed interaction. The study's methodology involved assessing the binding of a series of newly synthesized compounds to CRBN, indicating that this compound was likely screened for its binding potential. acs.org The molecular recognition of such ligands by CRBN typically occurs within a specific binding pocket, often referred to as the thalidomide-binding domain.

The binding of ligands like this compound to CRBN can allosterically modulate the E3 ligase's substrate specificity. This means that the binding event at one site on the protein influences the binding of a substrate protein at a different site. In the context of the CRL4-CRBN complex, this modulation redirects the ligase's activity towards new "neo-substrates," marking them for ubiquitination and subsequent degradation by the proteasome. The design of this compound was part of a rational approach to create minimalistic effectors that could impart novel substrate specificity to CRBN. acs.org

A key finding from the research involving this compound was the ability of the newly designed CRBN effectors to induce the degradation of the neo-substrate Ikaros family zinc finger 3 (IKZF3) in cell culture. acs.org IKZF3 is a lymphoid transcription factor that has been identified as a neo-substrate of CRBN when modulated by IMiDs. The degradation of IKZF3 is a well-established consequence of treatment with drugs like lenalidomide (B1683929) and pomalidomide. The study demonstrated that their de-novo designed effectors, a category under which this compound falls, were active in degrading IKZF3, confirming the potential of these novel compounds to function as molecular glues. acs.org

Degradation of IKZF3 by Novel CRBN Effectors
Compound CategoryObserved Effect on IKZF3Reference
De-novo Designed CRBN Effectors (including this compound)Active in inducing degradation in cell culture acs.org

Comparative Analysis of Binding Modes with Thalidomide and its Metabolites

To understand the interaction of novel effectors like this compound, a comparative analysis with the well-characterized CRBN binder, thalidomide, and its metabolites is essential.

Crystallographic studies of thalidomide and its analogues in complex with CRBN have been instrumental in elucidating the structural basis of their interaction. These studies have revealed a specific binding pocket in CRBN that accommodates the glutarimide (B196013) moiety of thalidomide. The study that included this compound utilized crystallographic insights from hydrolyzed metabolites of several thalidomide-derived effectors to guide the design of new minimalistic CRBN binders. acs.org This structure-guided approach highlights the importance of understanding the precise molecular interactions within the CRBN binding pocket for the development of new modulators.

Key Structural Insights from Crystallography
Ligand TypeKey Structural FindingImplication for DesignReference
Thalidomide AnaloguesBinding mode within a specific pocket of CRBN.Provides a template for designing new binders. acs.org
Hydrolyzed MetabolitesRevealed key insights for optimizing the core binding moiety.Guided the design of minimalistic and novel CRBN effectors. acs.org

A significant aspect of the research that led to the synthesis of this compound was the study of the binding modes of hydrolyzed metabolites of thalidomide derivatives. acs.org Hydrolysis can alter the structure of the parent compound, and understanding how these hydrolytic products interact with CRBN provides valuable information for designing more stable or potent modulators. The crystallographic elucidation of the binding modes of these hydrolyzed metabolites offered key insights that informed the optimization of the minimal core binding moiety and its linkage to other chemical groups to confer substrate specificity. acs.org This approach underscores the dynamic nature of ligand-protein interactions and the importance of considering metabolic and degradative processes in drug design.

Computational Chemistry and Molecular Modeling Investigations of Benzyl 2,5 Dioxopyrrolidin 3 Yl Carbamate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a ligand like Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate, docking simulations would be crucial in understanding its potential interaction with its putative target, Cereblon.

Prediction of Optimal Binding Poses and Conformations

In the absence of experimental data, molecular docking algorithms could predict the most energetically favorable binding pose of Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate within the CRBN binding pocket. These simulations would explore various conformations of the ligand and its orientation relative to the protein's active site residues. The results would be presented as a ranked list of poses, with associated scoring functions indicating the predicted binding affinity.

Characterization of Molecular Interactions at the Binding Interface

Once a binding pose is predicted, the specific molecular interactions between the ligand and the protein can be analyzed. For a compound like this compound, this would involve identifying potential hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the CRBN binding pocket. A hypothetical interactions table might look like this:

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenAmino Acid XX.X
Hydrogen BondAmine HydrogenAmino Acid YY.Y
HydrophobicBenzyl RingAmino Acid ZZ.Z

This table is illustrative and not based on actual data for this compound.

Quantum Chemical Studies

Quantum chemical methods are used to study the electronic structure and properties of molecules. These calculations can provide insights into the reactivity, stability, and spectroscopic properties of a compound.

Electronic Structure Calculations

Methods like Density Functional Theory (DFT) would be employed to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is valuable for understanding the molecule's intrinsic reactivity and its potential for forming non-covalent interactions.

Conformational Analysis and Energetic Landscapes

Quantum chemical calculations can be used to perform a systematic search of the conformational space of this compound. By calculating the relative energies of different conformers, an energetic landscape can be constructed, identifying the most stable, low-energy conformations of the molecule in its unbound state.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. Starting from a docked pose, MD simulations can assess the stability of the binding mode and characterize the flexibility of both the ligand and the protein binding site. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Investigation of Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a powerful avenue to explore the time-resolved behavior of a ligand within a protein's binding pocket. researchgate.net For derivatives of pyrrolidine-2,5-dione, computational docking and MD simulations have been instrumental in identifying key interactions that govern their binding affinity and selectivity for various protein targets. nih.govmdpi.com These studies reveal that the succinimide (B58015) ring often participates in crucial hydrogen bonding and van der Waals interactions with amino acid residues.

In silico studies on related N-substituted pyrrolidine-2,5-dione derivatives have shown that the carbonyl groups of the succinimide ring are potent hydrogen bond acceptors. nih.gov It is therefore highly probable that the two carbonyl oxygens of the 2,5-dioxopyrrolidinyl moiety of this compound would form stable hydrogen bonds with backbone amides or polar side chains of amino acids such as arginine, lysine, or asparagine within a protein's active site. The benzyl carbamate (B1207046) portion of the molecule introduces additional interaction possibilities. The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which are common in enzyme active sites and protein-protein interaction interfaces. Furthermore, the carbamate linkage itself can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further anchoring the ligand in the binding pocket.

The dynamic nature of these interactions, as revealed by MD simulations of analogous compounds, suggests that the stability of the ligand-protein complex is a result of a network of transient and stable interactions. The flexibility of the benzyl group allows it to adopt various conformations to optimize its interactions within the binding site. A hypothetical representation of the primary interactions based on studies of similar compounds is presented in Table 1.

Table 1: Potential Dynamic Ligand-Protein Interactions of this compound Inferred from Analogous Systems

Functional Group of Ligand Potential Interacting Protein Residue(s) Type of Interaction Significance in Binding
Pyrrolidine-2,5-dione (Carbonyls)Arginine, Lysine, Asparagine, SerineHydrogen BondingAnchoring the succinimide core
Benzyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic InteractionsEnhancing binding affinity and selectivity
Carbamate (N-H)Aspartate, Glutamate (side chain carbonyls)Hydrogen BondingPositional stabilization
Carbamate (C=O)Arginine, Lysine (side chain amines)Hydrogen BondingOrientational locking

This table is a representation of potential interactions and is based on computational studies of structurally similar compounds.

Assessment of Conformational Stability in Simulated Biological Environments

The biological activity of a small molecule is intrinsically linked to its conformational stability and the ensemble of shapes it can adopt in a physiological environment. Computational methods, such as conformational searches and molecular dynamics simulations in explicit solvent, are employed to predict the preferred conformations of a molecule and the energy barriers between them.

For benzyl carbamate derivatives, computational studies have highlighted the planarity of the carbamate group due to delocalization of π-electrons. nih.gov This planarity restricts the rotation around the C-N bond, leading to distinct cis and trans conformations. The trans conformation is generally more stable for acyclic carbamates. The pyrrolidine-2,5-dione ring itself is a five-membered ring with some degree of flexibility, capable of adopting envelope or twist conformations. The specific conformation can be influenced by the substituents on the ring.

In a simulated aqueous environment, the conformational ensemble of this compound would be a dynamic equilibrium of various low-energy states. MD simulations of similar molecules in water have shown that the solvent plays a crucial role in stabilizing certain conformations through hydrogen bonding. The benzyl group, being relatively hydrophobic, might favor conformations that minimize its exposure to the aqueous solvent, potentially through intramolecular interactions or by burying itself within a protein pocket upon binding.

Table 2: Key Dihedral Angles and Their Influence on the Conformation of this compound

Dihedral Angle Description Expected Conformational Preference Impact on Molecular Shape
C4-C3-N-C(O)Rotation around the bond connecting the succinimide ring and the carbamate nitrogenInfluenced by steric hindrance from the succinimide ringDetermines the orientation of the benzyl carbamate moiety relative to the succinimide ring
C3-N-C(O)-ORotation around the carbamate C-N bondLikely restricted due to partial double bond character; trans favoredDictates the planarity and rigidity of the carbamate linker
N-C(O)-O-CH₂Rotation around the carbamate O-CH₂ bondRelatively free rotationAffects the positioning of the benzyl group
C(O)-O-CH₂-C(phenyl)Rotation around the CH₂-phenyl bondRelatively free rotationDetermines the orientation of the phenyl ring

This table outlines the key rotational bonds and their expected impact on the molecule's conformation based on general principles of organic chemistry and computational studies of related structures.

Structure Activity Relationship Sar Studies for Benzyl 2,5 Dioxopyrrolidin 3 Yl Carbamate and Its Analogues

Impact of Structural Modifications on Cereblon (CRBN) Binding Affinity

The affinity of a ligand for CRBN is primarily dictated by the molecular interactions within a conserved tri-tryptophan pocket in the thalidomide-binding domain (TBD) of the protein. nih.govresearchgate.net SAR studies have systematically dissected the contributions of different parts of these molecules to binding affinity.

The moiety attached to the core glutarimide (B196013) or succinimide (B58015) ring plays a crucial role in modulating binding affinity and, more significantly, in defining the neosubstrate repertoire. While the core imide ring anchors the molecule to CRBN, the protruding substituent engages with the surface of neosubstrate proteins. nih.gov

In a study focused on the de-novo design of CRBN effectors, Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate was synthesized as part of a rational design campaign. acs.org This research demonstrated that minimalistic scaffolds, moving away from the traditional phthalimide (B116566) structure, could retain high affinity for CRBN. The study confirmed that the amidosuccinimide scaffold can serve as a universal CRBN-binding moiety, allowing for significant chemical variability in the protruding group. acs.org For instance, while Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate itself was a potent CRBN binder, a closely related analogue, differing by only one heavy atom in the linker, was a weaker binder but still capable of reducing neosubstrate levels, suggesting that the terminal benzyl group projects away from the binding pocket and can interact with neosubstrates in a novel manner compared to traditional IMiDs. acs.org

Research into other non-phthalimide binders, such as phenyl-glutarimides and benzamides, supports the principle that replacing the hydrolysis-prone phthalimide moiety can lead to binders with improved chemical stability and high ligand efficiency. nih.govacs.org The specific nature of the linker and the terminal group (e.g., the benzyl carbamate) is critical, as it influences the orientation and interactions available for ternary complex formation with a target protein. acs.orgnih.gov

Compound ClassKey Structural FeatureImpact on CRBN Binding/ActivityReference
Minimalistic SuccinimidesBenzyl carbamate (B1207046) moietyRetains high affinity for CRBN; terminal benzyl group projects away from the binding pocket, allowing for novel neosubstrate interactions. acs.org
Phenyl-GlutarimidesReplacement of phthalimide with a phenyl groupRetains CRBN affinity while improving chemical stability compared to traditional IMiDs. nih.gov
Fluorinated BenzamidesPerfluorination of benzamide (B126) moietyIncreased binding affinity compared to non-fluorinated analogues. acs.org

The integrity of the cyclic imide ring (glutarimide or succinimide) is paramount for CRBN binding. researchgate.net Structural and biochemical studies have consistently shown that binding is primarily mediated by this ring. nih.gov Key interactions include hydrogen bonds formed between the imide group (acting as both a hydrogen donor and acceptor) and amino acid residues within the CRBN binding pocket. researchgate.net

Several structural requirements for the imide ring have been established:

Intact Imide Moiety : Both carbonyl groups and the N-H proton are essential. Loss of one of the carbonyls (e.g., in δ-valerolactam) or the ring amide (e.g., in glutaric anhydride) results in a complete loss of binding. nih.govresearchgate.net

Ring Conformation : The six-membered glutarimide ring must adopt a relaxed conformation to fit optimally into the binding pocket. researchgate.net

Steric Constraints : Bulky modifications directly on the glutarimide ring, such as at the C4 position, can cause steric clashes that abolish CRBN binding. researchgate.net

While most clinically advanced CRBN binders utilize the six-membered glutarimide ring, studies on succinimide-based compounds like this compound show that the five-membered ring is also a viable core binding motif. nih.govacs.org This highlights that the fundamental hydrogen bonding pattern provided by the imide functional group is the most critical determinant for anchoring the ligand to CRBN.

Stereochemical Considerations in Targeted Protein Degradation

The glutarimide and succinimide moieties of CRBN ligands typically contain a chiral center at the point of substitution (the C3 position). The stereochemistry at this center has a profound impact on binding affinity and the subsequent biological activity.

CRBN exhibits significant stereoselectivity in ligand recognition. For thalidomide (B1683933) and its analogues, the (S)-enantiomer consistently demonstrates a higher binding affinity for CRBN than the (R)-enantiomer. researchgate.netresearchgate.net Biochemical studies using deuterium-substituted thalidomide enantiomers (to prevent racemization) established that the (S)-enantiomer has an approximately 10-fold stronger binding affinity. researchgate.net This preference is observed across various cyclic imide ligands. researchgate.net

Although CRBN strongly favors the (S)-stereoisomer, some studies indicate that the (R)-enantiomer can still contribute to cellular activity, either by weakly engaging CRBN itself or through racemization back to the active (S)-form under physiological conditions. researchgate.netrsc.org This highlights the importance of stereochemical purity and stability in the design of CRBN-targeting molecules.

CompoundEnantiomerRelative CRBN Binding AffinityReference
Thalidomide(S)-enantiomer~10-fold higher than (R)-enantiomer researchgate.net
(R)-enantiomerWeakly engages CRBN researchgate.netresearchgate.net
Phenyl-Glutarimide (2b)(R)-enantiomerActive (IC₅₀ = 1.41 μM) nih.gov
(S)-enantiomerInactive (IC₅₀ > 25 μM) nih.gov

The chiral center directly influences the three-dimensional orientation of the substituent moiety. Crystal structures of CRBN in complex with each thalidomide enantiomer reveal that while both bind in the same tri-tryptophan pocket, the conformation of the glutarimide ring and the positioning of the phthalimide group differ. researchgate.net The (S)-enantiomer binds in a more relaxed conformation, which is thought to be more favorable for inducing the recruitment of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.gov

The precise positioning of the substituent dictated by the chiral center is critical for forming a stable ternary complex between CRBN, the ligand, and the target protein. Subtle changes in stereochemistry, even at positions distal to the core binding motif, can dramatically alter neosubstrate selectivity and degradation potency. acs.orgnih.gov This underscores that the ligand acts as a "molecular glue," and its specific 3D presentation is key to its function. nih.gov

Rational Design Principles for Optimized CRBN Effectors

The accumulated knowledge from SAR and structural studies has enabled the rational design of new generations of CRBN effectors, such as Cereblon E3 Ligase Modulators (CELMoDs) and ligands for PROTACs, with optimized properties. nih.govresearchgate.net

Key design principles include:

Preservation of the Core Binding Motif : The design must incorporate an intact glutarimide or succinimide ring to ensure high-affinity binding to the CRBN pocket. nih.govresearchgate.net

Modification of the "Protruding" Moiety : The substituent attached to the imide ring can be extensively modified to tune neosubstrate specificity. Replacing the traditional phthalimide ring with diverse chemical scaffolds can alter the surface presented for neosubstrate interaction, leading to the degradation of different target proteins or achieving higher selectivity for known targets. researchgate.netresearchgate.net

Improving Physicochemical Properties : A major goal is to design ligands with improved stability and drug-like properties. This includes replacing hydrolytically unstable moieties like the phthalimide group with more robust structures such as phenyl-glutarimides or developing achiral ligands to avoid complications from racemization. nih.govnih.gov

Leveraging Minimalist Scaffolds : Studies on hydrolysis products of thalidomide and rationally designed minimalistic effectors, like this compound, have shown that complex structures are not required for potent CRBN binding. nih.govacs.org These minimal scaffolds provide a versatile starting point for building highly specific degraders by allowing for the attachment of various chemical moieties to target different proteins. nih.gov

By applying these principles, researchers are expanding the toolkit of CRBN ligands beyond thalidomide analogues, creating novel degraders with tailored selectivity and improved therapeutic potential. spbu.rusemanticscholar.org

Future Research Directions and Translational Perspectives for Benzyl 2,5 Dioxopyrrolidin 3 Yl Carbamate Research

Development of Novel Cereblon Modulators with Tuned Specificity

A primary avenue for future research lies in the rational design of novel Cereblon modulators derived from the Benzyl (B1604629) (2,5-dioxopyrrolidin-3-yl)carbamate core structure. The goal is to create compounds with highly tuned specificity, capable of inducing the degradation of specific target proteins (neosubstrates) while minimizing off-target effects. This involves subtle modifications to the scaffold to alter its binding affinity and the surface it presents upon engaging with Cereblon.

Research efforts will likely focus on:

Stereochemical Modifications: Exploring the stereochemistry of the pyrrolidine-2,5-dione ring system to influence binding orientation and subsequent neosubstrate recruitment. Different enantiomers can exhibit distinct biological activities and degradation profiles.

Scaffold Decoration: Systematically adding or modifying functional groups on the benzyl and carbamate (B1207046) portions of the molecule. These changes can fine-tune interactions within the Cereblon binding pocket, which is known to have a degree of plasticity, thereby altering the repertoire of recruited neosubstrates like Ikaros and Aiolos. nih.gov

Hybrid Molecule Synthesis: Creating hybrid molecules that combine the Cereblon-binding motif of Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate with fragments known to interact with other proteins. This approach aims to create modulators with dual functions or improved cellular uptake and pharmacokinetic properties.

The development of such next-generation modulators will depend on a deep understanding of the structure-activity relationships that govern the Cereblon-modulator-neosubstrate ternary complex formation.

Exploration of Expanded Substrate Specificities within Targeted Protein Degradation Paradigms

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. njbio.com Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues work by recruiting an E3 ligase, such as Cereblon, to a specific protein of interest, leading to its ubiquitination and degradation. njbio.com

The this compound scaffold is a valuable starting point for developing novel E3 ligase recruiters for these paradigms. Future research will explore:

Novel PROTAC Warheads: Utilizing derivatives of this compound as the Cereblon-binding "warhead" in new PROTAC molecules. By attaching this warhead to ligands that bind to previously "undruggable" proteins via a chemical linker, researchers can target a much wider range of proteins for degradation. njbio.com

Molecular Glue Discovery: Screening libraries of this compound analogs to identify new molecular glues. Unlike PROTACs, molecular glues are smaller molecules that induce novel protein-protein interactions, effectively "gluing" a neosubstrate to Cereblon. This approach can uncover entirely new sets of degradable proteins.

Alternative Degradation Pathways: Investigating whether modulators based on this scaffold can hijack other cellular degradation pathways, such as autophagy, through the design of Autophagy-Targeting Chimeras (AUTACs). njbio.com While the primary focus has been on the proteasome, the lysosomal degradation pathway also offers therapeutic potential. nih.gov

This expansion of the target space is a critical step toward applying TPD to a broader array of diseases, from cancers to neurodegenerative disorders.

Integration of Advanced Computational and Experimental Methodologies for De-Novo Design

The design of new chemical entities is a complex and resource-intensive process. mdpi.com The integration of advanced computational tools with experimental techniques is essential for accelerating the discovery of novel modulators based on this compound.

Future strategies will increasingly rely on:

Machine Learning and AI: Employing machine learning algorithms, such as deep reinforcement learning and generative adversarial networks (GANs), to design novel molecules de novo. mdpi.comuniversiteitleiden.nl These models can learn the complex rules of chemical space and molecular interactions to propose new structures with desired properties, such as high binding affinity for Cereblon and specific neosubstrate recruitment profiles.

Structure-Based and Ligand-Based Design: Utilizing the three-dimensional structures of the Cereblon complex, obtained through methods like X-ray crystallography, to perform structure-based design. mdpi.comnih.gov Where structural data is limited, ligand-based approaches can be used to build pharmacophore models from known active molecules.

High-Throughput Screening (HTS): Combining computational predictions with experimental HTS to rapidly test the activity of newly designed compounds. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead candidates.

The table below summarizes some of the key computational methodologies applicable to the de-novo design of this compound derivatives.

MethodologyDescriptionApplication in CRBN Modulator Design
Genetic Algorithms Evolutionary algorithms that optimize a population of candidate molecules based on predefined fitness criteria (e.g., binding affinity, synthetic accessibility). mdpi.comGenerating diverse libraries of this compound derivatives with potentially improved properties.
Recurrent Neural Networks (RNNs) A type of artificial neural network effective at processing sequential data, such as the SMILES representation of molecules. universiteitleiden.nlGenerating novel molecular structures by learning from large databases of known active compounds.
Variational Autoencoders (VAEs) Generative models that can encode molecules into a continuous latent space and then decode them back into new, similar structures. mdpi.comExploring the chemical space around the this compound scaffold to find optimized structures.
Deep Reinforcement Learning (RL) A machine learning technique where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. researchgate.netDesigning molecules step-by-step (atom-by-atom or fragment-by-fragment) to achieve multiple desired objectives simultaneously.

Potential for Further Mechanistic Elucidation and Target Validation

Despite significant progress, a complete understanding of the molecular mechanisms governing Cereblon modulation remains elusive. High-resolution structural and biophysical data on how different modulators induce the recruitment of specific neosubstrates are still relatively rare. nih.gov

Future research must focus on:

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of ternary complexes comprising Cereblon, a this compound-based modulator, and a recruited neosubstrate. These structures are invaluable for understanding the precise molecular interactions that confer specificity.

Biophysical Characterization: Using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) to quantify the binding affinities and thermodynamics of ternary complex formation.

Target Validation: Employing proteomics and genetic screening techniques (e.g., CRISPR-Cas9) to identify and validate the full spectrum of neosubstrates that can be recruited by novel modulators. This is crucial for predicting both the therapeutic efficacy and potential toxicities of new compounds.

A deeper mechanistic understanding will not only facilitate the design of more effective and safer drugs but also uncover new biological roles of the Cereblon E3 ligase complex, potentially opening up entirely new therapeutic avenues.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzyl carbamate group with a pyrrolidinone moiety. A common method is the reaction of activated carbamates (e.g., benzyl chloroformate) with 3-aminopyrrolidin-2,5-dione derivatives under basic conditions. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
  • Solvent selection : Anhydrous solvents (e.g., THF, DCM) are preferred to avoid water interference .
  • Catalysts : Triethylamine or DMAP can enhance coupling efficiency .
    Validation : Monitor progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How should researchers handle solubility challenges during experimental preparation?

Solubility varies by solvent:

  • Polar aprotic solvents : DMSO or DMF dissolve the compound efficiently but may require sonication at 37°C .
  • Storage : Stock solutions in DMSO should be stored at -20°C (≤1 month) or -80°C (≤6 months) to prevent degradation. Avoid freeze-thaw cycles .
    Contradiction note : Some protocols recommend RT storage for solid forms, but solvent-based solutions require strict temperature control .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR). The pyrrolidinone ring protons appear as distinct multiplets at δ 2.5–4.0 ppm .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: 248.23) .
  • X-ray crystallography : For absolute stereochemistry determination, use SHELXL for refinement (e.g., O—H⋯O and N—H⋯O interactions in crystal packing) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what methods enable enantioselective synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve (R)- and (S)-enantiomers .
  • Synthesis strategies : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid catalysts) to achieve >95% enantiomeric excess .
    Challenges : The 3-amino group’s steric hindrance may reduce catalytic efficiency, requiring iterative optimization .

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group occurs, releasing CO₂ and benzyl alcohol. Avoid prolonged exposure .
  • Basic conditions (pH > 10) : Degradation via Lossen rearrangement is possible, forming isocyanate intermediates .
  • Thermal stability : Decomposes above 150°C; store solids at RT in desiccators .

Q. How can researchers design biological activity assays for this compound?

  • Enzyme inhibition : Test against proteases (e.g., trypsin) or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values can guide structure-activity relationship (SAR) studies .
  • Molecular docking : Utilize AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the pyrrolidinone ring’s hydrogen-bonding potential .

Q. How do structural modifications (e.g., substituents on the benzyl group) impact reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂, -Br): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions but may reduce solubility .
  • Bulkier substituents : Improve metabolic stability but could hinder target binding. Compare analogues via SPR (surface plasmon resonance) to assess binding kinetics .
    Case study : Bromine substitution at the benzyl para position increased antimicrobial activity by 3-fold in E. coli models .

Contradictory Data Resolution

Q. How should researchers reconcile discrepancies in reported solubility and storage conditions?

  • Context matters : Solubility in DMSO (10 mM) is well-documented, but conflicting RT storage claims arise from differences in solid vs. solution forms. Always specify the physical state in protocols .
  • Empirical validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to compare degradation rates under disputed conditions .

Q. Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solving) .
  • Chiral analysis : PubChem CID 10083340 for stereochemical data .
  • Stability guidelines : Green & Wuts’ Protective Groups in Organic Synthesis for carbamate-specific protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.